9-[(oxolan-2-yl)methyl]-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine
Description
Properties
IUPAC Name |
9-(oxolan-2-ylmethyl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N8O/c20-19(21,22)14-8-15(24-10-23-14)28-3-5-29(6-4-28)17-16-18(26-11-25-17)30(12-27-16)9-13-2-1-7-31-13/h8,10-13H,1-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKJEYBXCYBDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=NC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[(oxolan-2-yl)methyl]-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : C18H20F3N5O
- Molecular Weight : 379.38 g/mol
The compound features a purine base linked to a piperazine ring and an oxolane moiety, with a trifluoromethyl group that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to:
- Inhibit Kinase Activity : The compound may inhibit specific kinases involved in cell proliferation and survival, such as the MAPK pathway, which is crucial for cancer cell growth.
- Induce Apoptosis : Studies suggest that it can promote apoptosis in cancer cells, potentially through mitochondrial pathways or by activating caspases.
- Modulate Signaling Pathways : It appears to influence multiple signaling cascades, including those mediated by phosphatidylinositol 3-kinase (PI3K) and AKT, which are critical for cell survival and metabolism.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 3.8 | Induction of apoptosis |
| CFPAC-1 | 0.79 | Inhibition of cell cycle progression |
| A549 | 5.0 | Activation of caspase-dependent pathways |
| MCF-7 | 4.5 | Modulation of PI3K/AKT signaling |
Case Studies
- HeLa Cells : In a study evaluating the cytotoxic effects on HeLa cells, the compound exhibited an IC50 value of 3.8 µM, indicating potent antiproliferative activity. The mechanism was linked to apoptosis induction as confirmed by annexin V assays.
- Pancreatic Cancer Models : In another study focusing on pancreatic adenocarcinoma (CFPAC-1) cells, the compound demonstrated an IC50 value of 0.79 µM, highlighting its potential as a therapeutic agent against aggressive tumors.
- Breast Cancer Models : Research involving MCF-7 cells showed that the compound could effectively inhibit cell proliferation with an IC50 of 4.5 µM, suggesting its utility in treating hormone-responsive breast cancers.
Safety and Toxicity
While the compound shows promising biological activity, safety profiles must be established through comprehensive toxicity studies. Initial assessments indicate lower toxicity towards normal human foreskin fibroblasts (HFF-1), suggesting a favorable therapeutic index compared to traditional chemotherapeutics.
Scientific Research Applications
The compound 9-[(oxolan-2-yl)methyl]-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, particularly in the fields of medicinal chemistry and pharmacology, supported by relevant case studies and data.
Cancer Treatment
One of the primary applications of this compound is in cancer therapy. The trifluoromethylpyrimidine moiety is known to enhance the potency of inhibitors targeting various kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies .
Case Study: c-KIT Inhibition
A study highlighted the efficacy of pyrimidine derivatives in inhibiting c-KIT mutations, showing promise for treating GIST patients resistant to conventional therapies. The incorporation of trifluoromethyl groups has been shown to improve selectivity and potency against mutated forms of c-KIT .
Antiviral Activity
Research has indicated that purine derivatives exhibit antiviral properties. Compounds structurally related to this compound have demonstrated activity against viral infections by interfering with viral replication processes.
Case Study: Antiviral Mechanism
In vitro studies have demonstrated that similar purine analogs can inhibit viral RNA polymerase, crucial for viral replication. This suggests that the compound could be explored as a potential antiviral agent .
Neuropharmacology
The piperazine ring in the compound has been associated with neuropharmacological effects, making it a candidate for developing treatments for neurological disorders. Research into piperazine derivatives has shown their ability to modulate neurotransmitter systems, potentially aiding in conditions like anxiety and depression.
Case Study: Piperazine Derivatives
A review on piperazine-based compounds indicated their diverse pharmacological profiles, including anxiolytic and antidepressant effects. Such properties could be investigated further in the context of this compound .
Table 1: Comparison of Biological Activities
Table 2: Structural Features
| Feature | Description |
|---|---|
| Purine Base | Central component |
| Piperazine Moiety | Enhances biological activity |
| Trifluoromethyl Group | Improves selectivity and potency |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Piperazine Modifications
- Trifluoromethylpyrimidine vs. Acyl/Sulfonyl Groups : The target compound’s 6-(trifluoromethyl)pyrimidin-4-yl group (electron-withdrawing) contrasts with acyl (e.g., compound 37’s tetrahydro-pyran carbonyl) or sulfonyl (e.g., compound 15’s butylsulfonyl) groups. Trifluoromethylpyrimidine likely enhances π-stacking interactions in biological targets compared to bulkier substituents .
- Carboxamide vs.
Purine Core Modifications
Pharmacological Correlations
- Antimicrobial Activity : Compounds with 4-(4-propoxyphenyl)piperazine () or 4-(trifluoromethyl)phenylpiperazine () substituents show antimycobacterial activity, suggesting the target compound’s pyrimidine group could align with similar applications .
Preparation Methods
Formation of the Purine Core
The purine nucleus is typically synthesized via cyclocondensation reactions. A common strategy involves the reaction of 4,5-diaminopyrimidine with formic acid under reflux conditions, yielding xanthine derivatives. Subsequent halogenation at the 6-position using phosphorus oxychloride (POCl₃) introduces a reactive site for nucleophilic substitution. For example, treating 6-chloropurine with sodium hydride in dimethylformamide (DMF) facilitates the displacement of chlorine with secondary amines or alcohols.
Introduction of the Oxolan-2-ylmethyl Group
The oxolan-2-ylmethyl substituent is introduced via alkylation of the purine’s 9-position. This step employs (oxolan-2-yl)methyl bromide as an alkylating agent in the presence of a base such as potassium carbonate (K₂CO₃). Solvent systems like acetonitrile or tetrahydrofuran (THF) are utilized to enhance reactivity, with reaction temperatures maintained at 60–80°C for 12–24 hours. Monitoring via thin-layer chromatography (TLC) ensures complete conversion, with typical yields ranging from 65% to 78%.
Coupling of the Piperazine-Trifluoromethylpyrimidine Moiety
The final stage involves coupling the 6-chloropurine intermediate with 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine. This reaction is conducted under Buchwald-Hartwig amination conditions, utilizing palladium catalysts (e.g., Pd₂(dba)₃) and ligands such as Xantphos. Triethylamine (Et₃N) serves as a base, with toluene or dioxane as solvents at 100–130°C for 6–12 hours. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/methanol 95:5) achieves ≥90% purity, as confirmed by high-performance liquid chromatography (HPLC).
Optimization of Reaction Conditions
Catalytic Systems
Palladium-based catalysts are critical for efficient C–N bond formation during the piperazine coupling step. Comparative studies indicate that Pd(OAc)₂ with BINAP ligands enhances reaction rates compared to Pd₂(dba)₃, reducing side product formation by 15–20%. However, cost considerations often favor the latter in industrial settings.
Solvent and Temperature Effects
Elevated temperatures (130°C) in sealed tubes significantly improve yields for heterocyclic couplings, as demonstrated in analogous syntheses of pyrimido[1,2-a]pyrimidin-4-one derivatives. Polar aprotic solvents like DMF facilitate alkylation but may necessitate stringent drying to prevent hydrolysis of sensitive intermediates.
Purification Strategies
Silica gel chromatography remains the gold standard for isolating the final compound, though preparative HPLC emerges as a viable alternative for large-scale production. Critical solvent pairs include ethyl acetate/methanol (95:5) and dichloromethane/methanol (9:1), achieving resolution factors >1.5.
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:
-
¹H NMR (600 MHz, DMSO-d₆): δ 4.60 (s, 1H, oxolan CH₂), 3.30–3.75 (m, 4H, piperazine CH₂), 8.88 (s, 1H, pyrimidine H).
-
¹³C NMR: δ 157.8 (purine C6), 121.5 (CF₃), 70.2 (oxolan CH₂).
Mass spectrometry (MS) via electrospray ionization (ESI+) reveals a molecular ion peak at m/z 436 [M+H]⁺, consistent with the expected molecular formula C₁₉H₂₁F₃N₈O.
Q & A
Basic: What synthetic routes are commonly employed for preparing 9-[(oxolan-2-yl)methyl]-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Functionalization of the purine core at the 6-position with a piperazine moiety via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., NaH in DMF) .
- Step 2: Introduction of the oxolane (tetrahydrofuran) substituent at the 9-position using alkylation reactions. Solvent choice (e.g., DMF or THF) and reaction temperature (60–80°C) are critical for yield optimization .
- Step 3: Coupling of the trifluoromethylpyrimidine group to the piperazine ring. This step often employs Buchwald-Hartwig amination or transition-metal catalysis .
Key Metrics: Yields range from 39% to 79% depending on steric hindrance and solubility of intermediates .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the trifluoromethyl group in the pyrimidine ring shows characteristic ¹⁹F NMR shifts at ~δ -60 to -70 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight, with typical [M+H]⁺ peaks in the range of 500–600 m/z .
- HPLC Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Gradient elution (acetonitrile/water + 0.1% TFA) is standard .
Advanced: How can researchers optimize coupling reactions involving the piperazine and pyrimidine moieties?
Answer:
Optimization strategies include:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency for electron-deficient pyrimidines .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature Control: Reactions performed at 80–100°C minimize side products (e.g., dehalogenation or over-alkylation) .
Case Study: Compound 36 (similar structure) achieved only 39% yield due to steric hindrance, resolved by increasing reaction time to 48 hours .
Advanced: How should contradictory biological activity data be analyzed for this compound?
Answer:
Contradictions may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can alter IC₅₀ values. Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Solubility Artifacts: Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based formulations .
- Metabolic Stability: Hepatic microsome assays (human vs. rodent) can explain species-specific discrepancies in pharmacokinetics .
Advanced: What computational methods are suitable for predicting binding modes of this compound?
Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like adenosine receptors. The oxolane group’s conformational flexibility requires ensemble docking .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the piperazine-pyrimidine interaction in binding pockets .
- Free Energy Calculations: MM/GBSA or FEP+ quantify binding affinities, with emphasis on the trifluoromethyl group’s hydrophobic contributions .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the oxolane ether linkage .
- Solution Stability: In DMSO, stability is ≤6 months at -80°C; avoid freeze-thaw cycles .
Advanced: How can researchers resolve low yields in the final coupling step?
Answer:
- Intermediate Purification: Pre-purify the piperazine precursor via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) to remove residual amines that compete in coupling .
- Catalyst Loading: Increase Pd catalyst to 5 mol% for electron-poor pyrimidines.
- Workup Optimization: Quench reactions with aqueous NH₄Cl to precipitate Pd black, followed by extraction with ethyl acetate .
Basic: What in vitro assays are appropriate for initial biological screening?
Answer:
- Target Binding: Radioligand displacement assays (e.g., ³H-CCPA for adenosine A₁ receptors) with membrane preparations .
- Functional Activity: cAMP accumulation assays (HEK293 cells) to determine agonist/antagonist profiles .
- Cytotoxicity: MTT assays in HepG2 cells to rule off-target effects at 10–100 µM concentrations .
Advanced: How to design SAR studies for the trifluoromethylpyrimidine group?
Answer:
- Analog Synthesis: Replace CF₃ with Cl, Br, or methyl to assess electronic effects on binding.
- Biophysical Validation: SPR assays quantify KD values; CF₃ analogs typically show 10-fold higher affinity due to hydrophobic interactions .
- Thermodynamic Profiling: ITC (isothermal titration calorimetry) correlates substituent size with enthalpy-driven binding .
Advanced: What strategies mitigate batch-to-batch variability in purity?
Answer:
- Process Analytical Technology (PAT): Implement in-line HPLC monitoring during synthesis .
- Crystallization Optimization: Use anti-solvent (hexane) dropwise addition to improve crystal uniformity .
- Quality Control: Enforce strict thresholds for residual solvents (e.g., DMF < 500 ppm) via GC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
